molecular formula C13H20N4O B11863289 N-(4-Aminopiperazin-1-yl)-3-phenylpropanamide

N-(4-Aminopiperazin-1-yl)-3-phenylpropanamide

Cat. No.: B11863289
M. Wt: 248.32 g/mol
InChI Key: DXBPYXQPJTTYCA-UHFFFAOYSA-N
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Description

N-(4-Aminopiperazin-1-yl)-3-phenylpropanamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminopiperazin-1-yl)-3-phenylpropanamide typically involves the reaction of 4-aminopiperazine with 3-phenylpropanoic acid or its derivatives. One common method involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amine group of 4-aminopiperazine and the carboxyl group of 3-phenylpropanoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminopiperazin-1-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Aminopiperazin-1-yl)-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Aminopiperazin-1-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-Chloroacetyl)piperazin-1-yl)-3-phenylpropanamide
  • N-(4-(2-Bromoacetyl)piperazin-1-yl)-3-phenylpropanamide
  • N-(4-(2-Fluoroacetyl)piperazin-1-yl)-3-phenylpropanamide

Uniqueness

N-(4-Aminopiperazin-1-yl)-3-phenylpropanamide is unique due to its specific amine group, which allows for versatile chemical modifications and interactions. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

N-(4-aminopiperazin-1-yl)-3-phenylpropanamide

InChI

InChI=1S/C13H20N4O/c14-16-8-10-17(11-9-16)15-13(18)7-6-12-4-2-1-3-5-12/h1-5H,6-11,14H2,(H,15,18)

InChI Key

DXBPYXQPJTTYCA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1N)NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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